

Application Notes & Protocols for Nelfinavir Hydroxy-tert-butylamide in HIV Research

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Compound of Interest

Compound Name: *Nelfinavir Hydroxy-tert-butylamide*

CAS No.: 213135-56-9

Cat. No.: B1140179

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A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the research applications of Nelfinavir and its principal active metabolite, **Nelfinavir Hydroxy-tert-butylamide** (also known as M8). Nelfinavir (brand name Viracept) is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1][2] Approved by the FDA in 1997, it was a cornerstone of early combination antiretroviral therapies.[3][4] Understanding the activity of its primary metabolite is crucial for a complete picture of its antiviral efficacy, pharmacokinetic profile, and the development of resistance. These notes synthesize field-proven insights with established scientific principles to provide robust protocols for evaluating this compound in a research setting.

Introduction: The Significance of Nelfinavir and its Active Metabolite

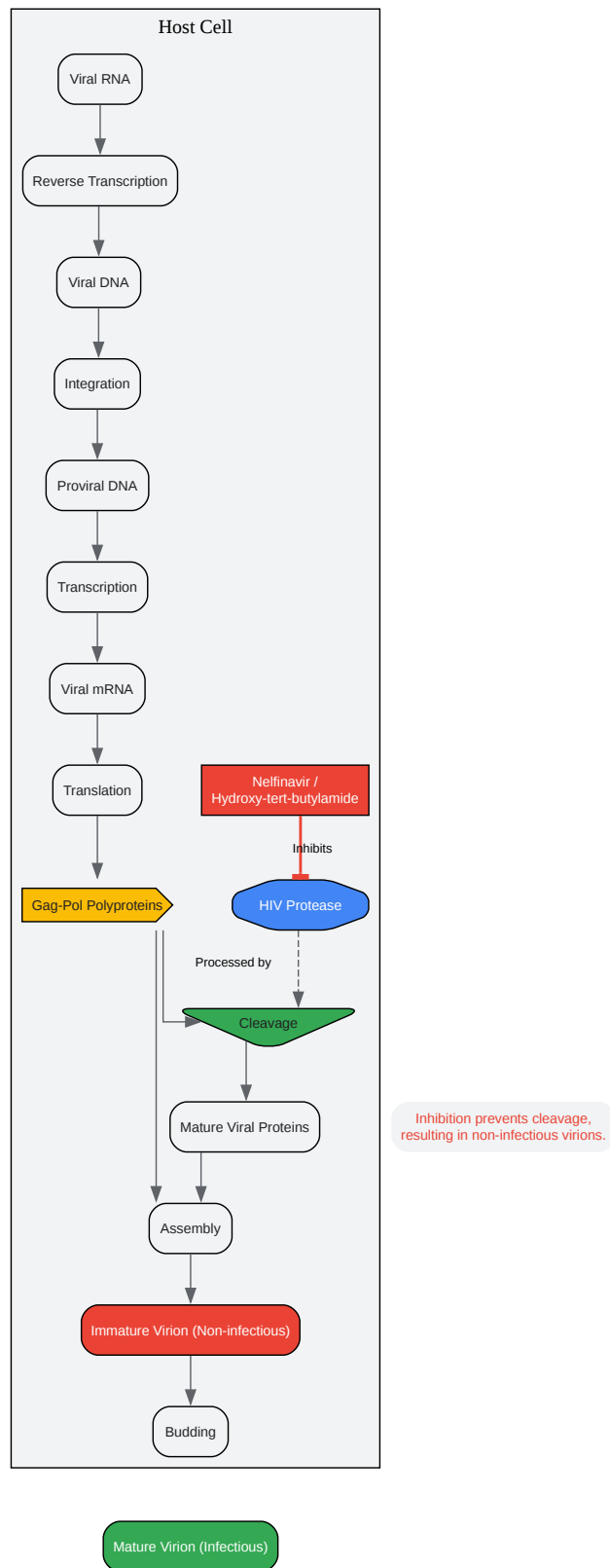
HIV-1 protease is an aspartyl protease essential for the viral life cycle.[5] It functions by cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes.[2] Inhibition of this enzyme results in the production of immature, non-infectious viral particles, effectively halting the spread of the virus.[1][2][6]

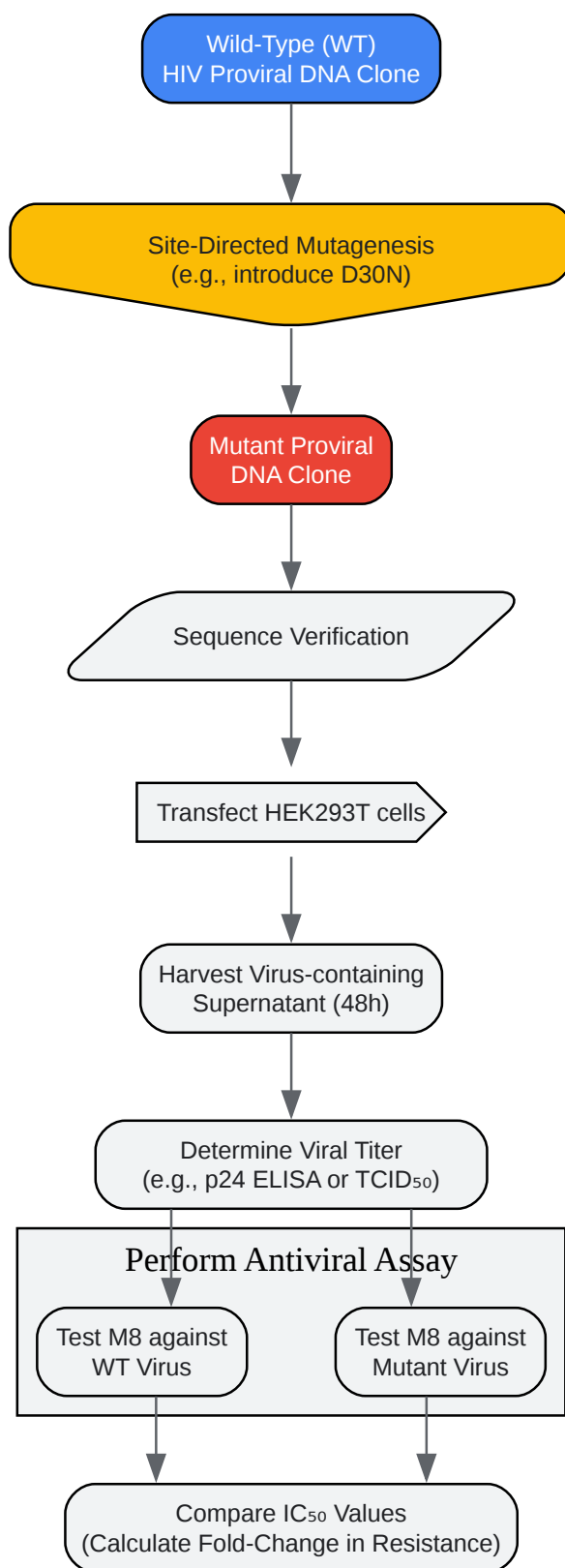
Nelfinavir is a competitive inhibitor designed to bind tightly to the active site of the HIV protease.[1][3] Upon administration, Nelfinavir is metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites.[1] The most abundant and pharmacologically active of these is **Nelfinavir Hydroxy-tert-butylamide (M8)**. [7] This metabolite demonstrates comparable in vitro antiviral activity to the parent drug, and therefore, its contribution to the overall therapeutic effect is significant. Studying M8 is critical for accurate pharmacokinetic modeling and understanding the full spectrum of Nelfinavir's activity in vivo.[7] [8]

Mechanism of Action: Blocking Viral Maturation

Nelfinavir and its M8 metabolite are peptidomimetic inhibitors.[9] Their structure mimics the natural peptide substrates of the HIV protease but incorporates a non-cleavable hydroxyl group instead of a scissile carbonyl bond.[3] This allows the inhibitor to occupy the enzyme's active site with high affinity, preventing the protease from processing viral polyproteins.

The inability to cleave the Gag-Pol polyprotein has a terminal effect on viral maturation.[1] Structural proteins, reverse transcriptase, and integrase are not released, leading to the assembly of defective virions that are incapable of infecting new cells.[1][6]





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Caption: Workflow for HIV drug resistance profiling.

Protocol:

- **Generate Mutant Clones:** Using a wild-type HIV proviral DNA clone (e.g., pNL4-3), introduce specific resistance mutations (e.g., D30N) into the protease coding region via site-directed mutagenesis.
- **Verify Sequence:** Confirm the presence of the desired mutation and the absence of off-target mutations by Sanger sequencing.
- **Produce Virus Stocks:** Transfect HEK293T cells with either the wild-type or mutant proviral DNA. Harvest the cell culture supernatant containing viral particles 48-72 hours post-transfection.
- **Titer Virus:** Quantify the amount of virus in each stock using a p24 antigen ELISA or by determining the Tissue Culture Infectious Dose 50 (TCID₅₀). This is critical for normalizing the viral input in the subsequent assay.
- **Assess Antiviral Activity:** Perform the TZM-bl reporter assay (Protocol 3.1) using both wild-type and mutant virus stocks in parallel.
- **Analyze Data:** Calculate the IC₅₀ of M8 against both the wild-type and resistant strains. The fold-change in resistance is calculated as (IC₅₀ mutant) / (IC₅₀ wild-type).

Data Presentation and Interpretation

Summarize all quantitative data in a clear, structured table for easy comparison.

Compound	Target Virus Strain	IC ₅₀ (nM) [a]	CC ₅₀ (μM) [b]	Selectivity Index (SI) [c]
Nelfinavir Hydroxy-tert-butylamide	HIV-1 (Wild-Type)	Value	Value	CC ₅₀ / IC ₅₀
Nelfinavir Hydroxy-tert-butylamide	HIV-1 (D30N Mutant)	Value	Value	CC ₅₀ / IC ₅₀
Nelfinavir Hydroxy-tert-butylamide	HIV-1 (L90M Mutant)	Value	Value	CC ₅₀ / IC ₅₀
Nelfinavir (Parent Drug)	HIV-1 (Wild-Type)	Value	Value	CC ₅₀ / IC ₅₀

[a] IC₅₀: 50% Inhibitory Concentration from antiviral assay. [b] CC₅₀: 50% Cytotoxic Concentration from cytotoxicity assay. [c] SI: Selectivity Index. A higher value indicates greater specific antiviral activity.

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